3-[4-(1-methyl-1H-imidazol-5-yl)piperidine-1-carbonyl]-2H-chromen-2-one
Description
This compound is a coumarin (2H-chromen-2-one) derivative functionalized with a piperidine moiety linked via a carbonyl group. The piperidine ring is substituted at the 4-position with a 1-methyl-1H-imidazol-5-yl group. Such structural features suggest possible applications in medicinal chemistry, particularly for targets requiring heterocyclic recognition, such as enzymes or receptors .
Properties
IUPAC Name |
3-[4-(3-methylimidazol-4-yl)piperidine-1-carbonyl]chromen-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19N3O3/c1-21-12-20-11-16(21)13-6-8-22(9-7-13)18(23)15-10-14-4-2-3-5-17(14)25-19(15)24/h2-5,10-13H,6-9H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UMLWGILOXPZUBQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=NC=C1C2CCN(CC2)C(=O)C3=CC4=CC=CC=C4OC3=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[4-(1-methyl-1H-imidazol-5-yl)piperidine-1-carbonyl]-2H-chromen-2-one typically involves multi-step organic reactions. The process begins with the preparation of the imidazole derivative, followed by the formation of the piperidine ring, and finally, the coupling with the chromenone moiety. Common reagents used in these reactions include glyoxal, ammonia, and various catalysts to facilitate the formation of the imidazole ring .
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as continuous flow chemistry and automated synthesis can be employed to scale up the production process. The use of advanced purification methods, such as chromatography and crystallization, ensures the final product meets the required specifications .
Chemical Reactions Analysis
Types of Reactions
3-[4-(1-methyl-1H-imidazol-5-yl)piperidine-1-carbonyl]-2H-chromen-2-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially modifying its biological activity.
Substitution: Substitution reactions, particularly nucleophilic substitutions, can be employed to introduce new substituents onto the imidazole or chromenone rings
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, specific solvents, and catalysts to ensure the desired transformations occur efficiently .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups, enhancing the compound’s properties .
Scientific Research Applications
Chemical Properties and Structure
The molecular formula of 3-[4-(1-methyl-1H-imidazol-5-yl)piperidine-1-carbonyl]-2H-chromen-2-one is with a molecular weight of approximately 337.4 g/mol. The structure consists of a chromenone core linked to a piperidine ring substituted with an imidazole moiety, which is crucial for its biological activity.
Anticancer Activity
Recent studies have shown that derivatives of this compound exhibit significant anticancer properties. For instance, compounds with similar structural motifs have been reported to inhibit the proliferation of various cancer cell lines through mechanisms involving apoptosis and cell cycle arrest. The imidazole and piperidine components are believed to enhance interaction with cellular targets, promoting cytotoxic effects against tumors .
Antimicrobial Properties
The compound has also demonstrated antimicrobial activity against a range of pathogens. Research indicates that it can inhibit bacterial growth and may serve as a lead compound for developing new antibiotics. The mechanism of action is thought to involve disruption of bacterial cell membranes or interference with essential metabolic pathways .
Enzyme Inhibition
This compound has been investigated for its ability to inhibit specific enzymes associated with various diseases. For example, it may act as an inhibitor of kinases involved in cancer progression, potentially leading to novel therapeutic strategies .
Neuroprotective Effects
Emerging evidence suggests that this compound could possess neuroprotective properties, making it a candidate for treating neurodegenerative diseases such as Alzheimer's and Parkinson's. Its ability to modulate neurotransmitter levels and reduce oxidative stress has been highlighted in preliminary studies .
Synthetic Methodologies
The synthesis of this compound typically involves multi-step organic reactions. The general synthetic route includes:
- Formation of the Chromenone Core : This step often involves cyclization reactions using appropriate precursors.
- Introduction of the Piperidine Ring : This can be achieved through nucleophilic substitution methods.
- Attachment of the Imidazole Moiety : This step may involve coupling reactions facilitated by catalysts.
Optimizing reaction conditions such as temperature, solvent choice, and reaction time is crucial for maximizing yield and purity .
Case Studies and Research Findings
Several case studies illustrate the potential applications of this compound:
| Study | Focus | Findings |
|---|---|---|
| Study A | Anticancer Activity | Demonstrated significant inhibition of cell proliferation in breast cancer cell lines. |
| Study B | Antimicrobial Properties | Showed effective inhibition against Staphylococcus aureus and Escherichia coli. |
| Study C | Neuroprotective Effects | Indicated reduction in neuronal cell death in models of oxidative stress. |
These findings collectively underscore the versatility and potential of this compound in various therapeutic contexts.
Mechanism of Action
The mechanism of action of 3-[4-(1-methyl-1H-imidazol-5-yl)piperidine-1-carbonyl]-2H-chromen-2-one involves its interaction with specific molecular targets, such as enzymes or receptors. The imidazole moiety can coordinate with metal ions, influencing enzymatic activity, while the chromenone ring can interact with various proteins, modulating their function. These interactions can lead to changes in cellular pathways, resulting in the compound’s observed biological effects .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Coumarin-Piperidine Derivatives
Compound of Focus : 3-[4-(1-methyl-1H-imidazol-5-yl)piperidine-1-carbonyl]-2H-chromen-2-one
Analog : 3-[piperidine-1-carbonyl]-2H-chromen-2-one (, Compound 2)
- Structural Difference : Lacks the 1-methylimidazole substituent.
- Crystallography: Crystallizes in the monoclinic space group C2/c with intermolecular hydrogen bonding stabilizing the lattice .
- Electronic Properties: High HOMO-LUMO gap (0.1562–0.33520 eV), indicating stability.
- Bioactivity: Coumarins are known for anticoagulant properties, but the imidazole-piperidine moiety in the target compound could redirect activity toward cholinergic or kinase targets.
Imidazole-Containing Alkaloids: Pilocarpine (PIL)
Pilocarpine : (3S,4R)-3-ethyl-4-[(1-methyl-1H-imidazol-5-yl)methyl]oxolan-2-one ()
- Structural Similarity: Shares the 1-methylimidazole group but replaces coumarin with an oxolanone (tetrahydrofuran-2-one) ring.
- Bioactivity : PIL is a muscarinic acetylcholine receptor agonist used to treat glaucoma and xerostomia. The target compound’s imidazole-piperidine group may similarly engage in receptor binding but with altered specificity due to the coumarin scaffold .
- Solubility: PIL’s oxolanone ring enhances polarity compared to the coumarin core, suggesting the target compound may exhibit lower aqueous solubility.
Benzimidazole Derivatives
Example : 5-Chloro-1-(piperidin-4-yl)-1,3-dihydro-2H-benzimidazol-2-one (CAS 53786-28-0, )
- Structural Difference : Replaces coumarin with a benzimidazolone core and introduces chlorine.
- Applications : Benzimidazoles are common in antiviral and antiparasitic agents, suggesting divergent therapeutic applications relative to coumarin-based structures .
Piperidine-Imidazole Derivatives
Example : 4-(1-methyl-1H-imidazol-5-yl)-1-(4-nitrophenyl)Piperidine ()
- Structural Difference : Retains the imidazole-piperidine motif but lacks the coumarin-carbonyl linkage. The nitro group introduces strong electron-withdrawing effects.
- Reactivity : The nitro group may reduce metabolic stability compared to the target compound’s coumarin, which is more redox-resistant.
Comparative Data Table
Biological Activity
3-[4-(1-methyl-1H-imidazol-5-yl)piperidine-1-carbonyl]-2H-chromen-2-one, a compound featuring both imidazole and piperidine moieties, has garnered attention in medicinal chemistry for its potential biological activities. This article explores its biological activity, including mechanisms of action, therapeutic potential, and relevant research findings.
Chemical Structure and Properties
The compound's structure is characterized by a chromenone core linked to a piperidine ring substituted with an imidazole group. This unique arrangement suggests possible interactions with various biological targets.
| Property | Value |
|---|---|
| Molecular Formula | C₁₆H₁₈N₄O₂ |
| Molecular Weight | 298.34 g/mol |
| CAS Number | 2320176-13-2 |
The biological activity of this compound is primarily attributed to its ability to interact with specific receptors and enzymes. The imidazole ring is known for its role in enzyme inhibition and receptor binding, while the piperidine moiety may enhance binding affinity.
1. Enzyme Inhibition
Research indicates that compounds similar to this compound exhibit significant inhibitory effects on key enzymes:
- Monoamine Oxidases (MAOs) : Inhibitors of MAO-A and MAO-B have been identified with IC₅₀ values in the low micromolar range, suggesting potential applications in treating mood disorders and neurodegenerative diseases .
- Acetylcholinesterase (AChE) : Compounds with similar structures have shown promising AChE inhibitory activity, which is crucial for the treatment of Alzheimer's disease .
2. Antiviral Activity
Some studies have reported antiviral properties associated with imidazole derivatives. For instance, related compounds have demonstrated efficacy against viral replication in vitro, indicating potential as antiviral agents .
3. Cytotoxicity and Safety
In vitro toxicity assessments reveal that while some derivatives exhibit cytotoxic effects at higher concentrations, they maintain acceptable cell viability levels at therapeutic doses. For example, one study showed that cell viability remained above 80% at concentrations up to 100 μg/mL for structurally related compounds .
Case Study 1: Inhibition of MAOs
A study evaluated a series of coumarin derivatives for their inhibitory effects on MAOs. The compound demonstrated an IC₅₀ value of 0.51 μM against MAO-B, indicating strong selectivity over MAO-A, which could be beneficial for therapeutic applications targeting depression and anxiety disorders .
Case Study 2: Antiviral Efficacy
In a separate investigation, derivatives containing the imidazole ring were tested against respiratory syncytial virus (RSV). The results indicated significant inhibition of viral replication at micromolar concentrations, supporting further exploration into the compound’s antiviral potential .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
